

Application Notes: Immunohistochemical Analysis of CD31 in Fruquintinib-Treated Tumors

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Compound of Interest

Compound Name: *Fruquintinib*

Cat. No.: *B607557*

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Introduction

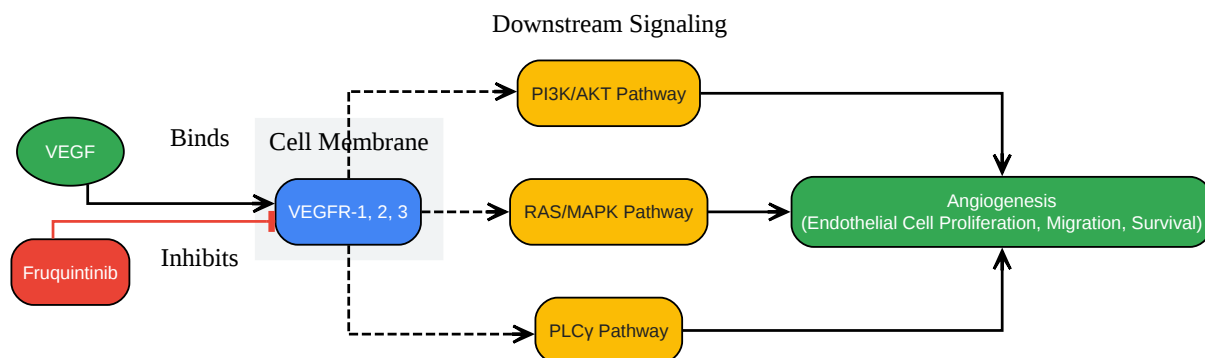
Fruquintinib is a potent and highly selective small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2] By targeting the primary signaling pathway responsible for angiogenesis, **fruquintinib** effectively suppresses the formation of new blood vessels that are critical for tumor growth and metastasis.[1][3] This anti-angiogenic activity makes **fruquintinib** a valuable therapeutic agent in the treatment of various solid tumors, particularly metastatic colorectal cancer.[1][2]

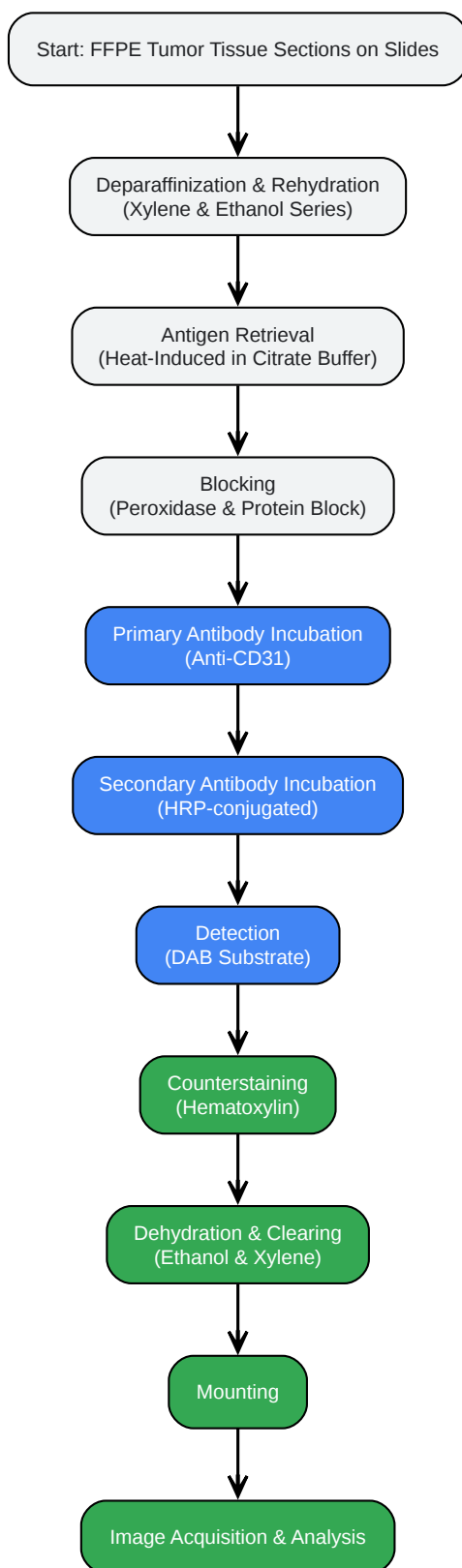
CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a transmembrane glycoprotein expressed on the surface of endothelial cells. It is a well-established and specific marker for vascular endothelium. Immunohistochemistry (IHC) for CD31 is a standard method used to visualize and quantify microvessel density (MVD) in tumor tissues. Assessing changes in MVD provides a direct measure of the anti-angiogenic effects of therapeutic agents like **fruquintinib**.

These application notes provide a comprehensive overview and detailed protocols for performing and analyzing CD31 immunohistochemistry in tumor tissues from preclinical models treated with **fruquintinib**.

Mechanism of Action of Fruquintinib

Fruquintinib competitively binds to the ATP-binding pocket of the VEGFR kinase domain, preventing the phosphorylation of the receptors and the subsequent activation of downstream signaling pathways.[4][5] This blockade of the VEGF/VEGFR axis inhibits the proliferation, migration, and survival of endothelial cells, ultimately leading to a reduction in tumor angiogenesis.[5][6]





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